molecular formula C10H19NO2 B13797049 2-(Dimethylamino)ethyl cyclopentanecarboxylate CAS No. 64153-57-7

2-(Dimethylamino)ethyl cyclopentanecarboxylate

Cat. No.: B13797049
CAS No.: 64153-57-7
M. Wt: 185.26 g/mol
InChI Key: BXUCFHAAEDRODX-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl cyclopentanecarboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with 2-(dimethylamino)ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl cyclopentanecarboxylate typically involves the esterification of cyclopentanecarboxylic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl cyclopentanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

2-(Dimethylamino)ethyl cyclopentanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl cyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular receptors or ion channels, modulating their activity and influencing physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)ethyl cyclopentanecarboxylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

CAS No.

64153-57-7

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(dimethylamino)ethyl cyclopentanecarboxylate

InChI

InChI=1S/C10H19NO2/c1-11(2)7-8-13-10(12)9-5-3-4-6-9/h9H,3-8H2,1-2H3

InChI Key

BXUCFHAAEDRODX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1CCCC1

Origin of Product

United States

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